molecular formula C21H21FN4O3 B2969702 N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251585-12-2

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2969702
CAS RN: 1251585-12-2
M. Wt: 396.422
InChI Key: XBVSIYVMUCHVBF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives similar to N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide show significant promise as antibacterial agents. Studies like the one conducted by Egawa et al. (1984) focused on the synthesis and antibacterial activity of analogues featuring amino- and/or hydroxy-substituted cyclic amino groups, identifying compounds with enhanced activity compared to known agents like enoxacin. This highlights the compound's role as a precursor in developing new antibacterial drugs, with structure-activity relationships providing insights into optimizing antibacterial efficacy Egawa, H., Miyamoto, T., Minamida, A., Nishimura, Y., Okada, H., Uno, H., & Matsumoto, J. (1984). Journal of medicinal chemistry.

Cytotoxic Activity for Cancer Therapy

Another significant area of research involves evaluating the compound's derivatives for cytotoxic activity, aiming at cancer therapy applications. For instance, Deady et al. (2005) extended previous reactions to include a broad range of 2-substituents, leading to derived carboxamides with potent cytotoxicity against murine leukemia and lung carcinoma. This work underscores the potential of this compound derivatives in developing anticancer drugs, with certain derivatives showing high potency and therapeutic promise Deady, L., Rogers, M., Zhuang, L., Baguley, B., & Denny, W. (2005). Bioorganic & medicinal chemistry.

Chemosensor Development

The compound and its derivatives have also found applications in the development of chemosensors. Xu et al. (2005) reported a fluorescent probe based on a derivative that uniquely senses Cu(II) ions among heavy and transition metal ions. This application is particularly relevant in environmental monitoring and biochemical assays, where selective and sensitive detection of specific metal ions is crucial. The derivative's ability to exhibit a large red-shift in emission upon Cu(II) binding demonstrates its potential as a functional material in chemosensor technology Xu, Z., Qian, X., & Cui, J. (2005). Organic letters.

Anti-inflammatory and Anticancer Properties

Research by Madaan et al. (2013) on 1,8-naphthyridine-3-carboxamide derivatives, including compounds structurally related to this compound, has revealed potential anti-inflammatory and anticancer properties. These derivatives were found to exhibit high cytotoxicity against cancer cell lines and inhibit the secretion of pro-inflammatory cytokines, suggesting a dual therapeutic application in managing cancer and inflammation Madaan, A., Kumar, V., Verma, R., Singh, A. T., Jain, S., & Jaggi, M. (2013). International immunopharmacology.

properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-3-9-23-18(27)12-26-11-17(19(28)16-8-7-13(2)24-20(16)26)21(29)25-15-6-4-5-14(22)10-15/h4-8,10-11H,3,9,12H2,1-2H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVSIYVMUCHVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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